molecular formula C17H24N2O2 B6702263 N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6702263
M. Wt: 288.4 g/mol
InChI Key: VFIOVXPDWGBMKR-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethylamino)phenyl]bicyclo[221]heptane-2-carboxamide is a compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions

Properties

IUPAC Name

N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-9-8-18-15-4-2-3-5-16(15)19-17(20)14-11-12-6-7-13(14)10-12/h2-5,12-14,18H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIOVXPDWGBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=C1NC(=O)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the bicyclo[2.2.1]heptane scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a selective antagonist for chemokine receptors, the compound binds to the receptor and inhibits its activation by chemokines, thereby blocking downstream signaling pathways involved in inflammation and cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:

Uniqueness

N-[2-(2-methoxyethylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific substitution pattern and its potential as a selective chemokine receptor antagonist. This makes it a valuable compound for medicinal chemistry research and drug development.

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